4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide
Description
4-Amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative characterized by:
- 4-Chlorophenyl group: Introduces lipophilicity and electron-withdrawing effects.
- N-Cyclopentyl carboxamide: Balances solubility and steric bulk.
- Thioxo (C=S) group: Facilitates interactions with biological targets via sulfur-based bonding.
The compound’s molecular weight is estimated at ~337.3 g/mol (based on analogs like ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate, MW 314.81 ). Its synthesis likely involves cyclization of a thiocarbamoyl precursor with halogenated reagents, analogous to methods for related 4-aminothiophenes .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c16-9-5-7-11(8-6-9)19-13(17)12(22-15(19)21)14(20)18-10-3-1-2-4-10/h5-8,10H,1-4,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVJJADRFZDYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, primarily targets the gamma-aminobutyric acid type B (GABAB) receptor. The GABAB receptor is a type of GABA receptor that plays a crucial role in the central nervous system by inhibiting neurotransmission.
Mode of Action
The compound acts as an agonist at the GABAB receptor. It binds to the receptor and stimulates its activity, leading to an increase in inhibitory neurotransmission. This action helps to decrease the release of excitatory neurotransmitters, thereby reducing hyperexcitability and spasticity.
Biochemical Pathways
The compound’s action on the GABAB receptor affects various biochemical pathways. By inhibiting the release of excitatory neurotransmitters, it impacts the monosynaptic and polysynaptic reflexes at the spinal level. This action can lead to a decrease in muscle rigidity and spasticity, providing relief for conditions such as multiple sclerosis and spinal cord injuries.
Pharmacokinetics
The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailabilityIt can also be absorbed in the lower small intestine and the colon, allowing for the development of sustained-release formulations. More than 80% of the compound is eliminated unchanged via the kidneys.
Result of Action
The primary result of the compound’s action is a decrease in spasticity and muscle rigidity. By acting as an agonist at the GABAB receptor, it increases inhibitory neurotransmission and decreases the release of excitatory neurotransmitters. This leads to a reduction in hyperexcitability, providing relief for conditions such as multiple sclerosis and spinal cord injuries.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, the compound’s stability can be influenced by temperature, with the compound being stable in solution at 37° C.
Biological Activity
The compound 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₄H₁₈ClN₃OS
- Molecular Weight: 303.83 g/mol
- IUPAC Name: this compound
This compound features a thiazole ring with a thioxo group, an amine, and a chlorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The following table summarizes relevant findings on the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-amino-3-(4-chlorophenyl)-thiazole | MCF-7 | 5.6 | |
| 4-amino-3-(4-chlorophenyl)-thiazole | HepG2 | 7.1 | |
| Thiazole derivative X | HCT-116 | 4.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may possess significant anticancer potential.
Antifungal Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for antifungal activity. A study demonstrated that compounds structurally related to our compound showed effective inhibition against various Candida species, highlighting their potential as antifungal agents:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-amino-3-(4-chlorophenyl)-thiazole | Candida albicans | 15 | |
| Thiazole derivative Y | Candida parapsilosis | 20 |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with key enzymes or receptors. For example, molecular docking studies have suggested that these compounds may bind effectively to targets such as topoisomerases and cytochrome P450 enzymes, which are crucial in cancer cell proliferation and fungal metabolism, respectively .
Case Studies
- Anticancer Study : A recent study investigated the efficacy of the compound against breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 5.6 µM, suggesting robust anticancer activity .
- Antifungal Evaluation : Another research effort focused on the antifungal potential against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant antifungal properties comparable to established antifungal agents .
Comparison with Similar Compounds
Substituent Variations in the Aryl Group
Carboxamide Group Modifications
Functional Implications :
Thiazole Core Modifications
Pharmacological Context :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
